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Abstract

Mesoxalic acid, a simple dicarboxylic ketoacid, and its ester derivatives serve as versatile and
reactive precursors in the synthesis of a variety of pharmaceutical compounds. The presence
of a central ketone and two carboxylic acid functionalities allows for diverse chemical
transformations, making it a valuable building block for the construction of complex heterocyclic
scaffolds. This document provides detailed application notes and experimental protocols for the
use of mesoxalic acid and its derivatives in the synthesis of two notable antiviral agents: a
precursor to an HIV-1 reverse transcriptase inhibitor and the broad-spectrum antiviral drug,
Favipiravir.

Introduction

Mesoxalic acid, also known as oxomalonic acid or ketomalonic acid, is a C3 dicarboxylic acid
with the formula C3sH20s.[1][2] Its unique structure, featuring a central electrophilic ketone
flanked by two carboxyl groups, imparts high reactivity, making it a valuable synthon in organic
chemistry.[3] In pharmaceutical synthesis, mesoxalic acid and its esters, particularly diethyl
mesoxalate, are employed as precursors for the construction of various bioactive molecules,
including antiviral and antifungal agents.[1][4] This document outlines the application of
mesoxalic acid derivatives in the synthesis of a key intermediate for an HIV-1 reverse
transcriptase inhibitor and the antiviral drug Favipiravir.
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Synthesis of 4-chlorophenylhydrazone of Mesoxalic
Acid

Derivatives of mesoxalic acid, specifically its arylhydrazones, have been identified as potent
inhibitors of HIV-1 reverse transcriptase.[1] The 4-chlorophenylhydrazone of mesoxalic acid
(CPHM) is a notable example that functions by trapping the pre-translocational state of the

reverse transcriptase-DNA complex.[1] The synthesis of CPHM involves the condensation of 4-
chlorophenylhydrazine with mesoxalic acid.

Data Presentation

Parameter Value Reference

) ) 4-chlorophenylhydrazine
Starting Material 1 _ [5][6]
hydrochloride

Starting Material 2 Mesoxalic acid monohydrate [2]

4-chlorophenylhydrazone of
Product . [1]
mesoxalic acid

] Condensation (Hydrazone
Reaction Type ) [5]
formation)

) >99% (for 4-
Purity of Precursor _ [7]
chlorophenylhydrazine HCI)

Experimental Protocols
Protocol 2.1: Synthesis of 4-chlorophenylhydrazine hydrochloride

4-Chlorophenylhydrazine hydrochloride is a key precursor and can be synthesized from 4-
chloroaniline via a diazotization and reduction sequence.[5][8]

o Step 1: Diazotization
o Suspend 4-chloroaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid.

o Cool the suspension to -5 to 0 °C in an ice-salt bath.
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o Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the
temperature below 5 °C.

o Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

e Step 2: Reduction

o In a separate flask, prepare a solution of tin(ll) chloride dihydrate (2.5 eq.) in concentrated
hydrochloric acid.

o Cool the stannous chloride solution to O °C.

o Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous
stirring, maintaining the temperature below 10 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2 hours.

o Collect the precipitated solid by vacuum filtration.

o Wash the solid with cold water and then with a small amount of cold ethanol.

o Dry the product under vacuum to yield 4-chlorophenylhydrazine hydrochloride.[5]
Protocol 2.2: Synthesis of 4-chlorophenylhydrazone of Mesoxalic Acid

This protocol describes the condensation reaction between 4-chlorophenylhydrazine and
mesoxalic acid.

o Dissolve 4-chlorophenylhydrazine hydrochloride (1 eq.) in a suitable solvent such as ethanol
or a mixture of ethanol and water.

e Add a base, such as sodium acetate, to neutralize the hydrochloride and liberate the free
hydrazine.

¢ In a separate flask, dissolve mesoxalic acid monohydrate (1 eq.) in the same solvent.
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» Slowly add the mesoxalic acid solution to the 4-chlorophenylhydrazine solution with stirring
at room temperature.

» The reaction mixture is typically stirred for several hours until the reaction is complete, which
can be monitored by thin-layer chromatography (TLC).

e The product, 4-chlorophenylhydrazone of mesoxalic acid, may precipitate out of the
solution upon formation or can be isolated by evaporation of the solvent followed by
purification techniques such as recrystallization.

Visualizations
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Synthesis of 4-chlorophenylhydrazine hydrochloride
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Caption: Synthetic pathway for 4-chlorophenylhydrazone of mesoxalic acid.

Synthesis of Favipiravir from a Mesoxalic Acid
Precursor
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Favipiravir (T-705) is a broad-spectrum antiviral drug that acts as a selective inhibitor of viral
RNA-dependent RNA polymerase.[9] One of the synthetic routes to Favipiravir initiates from
diethyl malonate, which can be considered a precursor to diethyl mesoxalate through oxidation.
A key intermediate in this synthesis is 3-hydroxypyrazine-2-carboxamide.

Data Presentation
Reagents &

Step Reaction . Yield Reference
Conditions

) Glacial acetic
Diethyl malonate

) acid, Sodium
1 to Diethyl o 89% [10]
o nitrite, Water, -10
oximinomalonate
°C to RT, 24h

Diethyl
o 10% Pd/C, H2 (1
oximinomalonate
2 ) atm), Ethanol, - [10]
to Diethyl 2-
_ RT, 24h
aminomalonate
Diethyl 2-
aminomalonate Aqueous
3 to 2- ammonia, 80 °C,  Quantitative [3]

Aminomalonamid  overnight

e
2-
Aminomalonamid  Glyoxal, NaOH
4 eto 3- (ag),-10°Cto 22 91.2% [3]

Hydroxypyrazine  °C, 4h
-2-carboxamide

3- Multi-step

. Hydroxypyrazine  (nitration, ~8% (overall [11]
-2-carboxamide reduction, from step 5)
to Favipiravir fluorination)

Experimental Protocols

Protocol 3.1: Synthesis of 3-Hydroxypyrazine-2-carboxamide
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This protocol details the synthesis of a key pyrazine intermediate from a mesoxalic acid
precursor derivative.

» Step 1: Preparation of Diethyl oximinomalonate

(¢]

To diethyl malonate (1 eq.) add glacial acetic acid (4.5 eq.).

o Cool the solution to -10 °C.

o Slowly add a solution of sodium nitrite (3 eg.) in water dropwise over 2 hours.

o Allow the reaction to stir for 24 hours at room temperature.

o Extract the mixture with diethyl ether.

o Wash the combined organic layers with 10% NaHCOs solution.

o Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain
diethyl oximinomalonate as a yellow oil.[10]

o Step 2: Preparation of Diethyl 2-aminomalonate

o Suspend diethyl oximinomalonate (1 eq.) and 10% Palladium on carbon (5 wt. %) in
ethanol.

o Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 24
hours.

o Filter off the catalyst and evaporate the filtrate to obtain crude diethyl 2-aminomalonate.
[10]

o Step 3: Preparation of 2-Aminomalonamide

o

Treat the crude diethyl 2-aminomalonate with an aqueous ammonia solution.

[¢]

Heat the mixture at 80 °C overnight.

[¢]

Evaporate the solution to obtain 2-aminomalonamide.[3]
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e Step 4: Cyclization to 3-Hydroxypyrazine-2-carboxamide

o

In a reaction flask, add a 20% aqueous solution of sodium hydroxide and cool to -10 °C.
o Suspend 2-aminomalonamide (1 eq.) in the cooled solution.

o Add a 40% aqueous solution of glyoxal (1.1 eq.) dropwise over approximately 40 minutes,
maintaining the temperature below -5 °C.

o Sitir the reaction mixture at -5 °C for 1 hour, then warm to 22 °C and stir for an additional 3
hours.

o Cool the reaction mixture to below 5 °C and adjust the pH to 2 with 6 M hydrochloric acid
to precipitate the product.

o Collect the crystals by filtration, wash with water and 50% ethanol.

o Dry the product to obtain 3-hydroxypyrazine-2-carboxamide.[3]

Visualizations
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Caption: Synthetic pathway for Favipiravir from a mesoxalic acid precursor.

Preparation of Pyrazine Intermediate

‘ Dissolve 2-aminomalonamide in NaOH (aq) }—V‘ Cool to -10°C }—V‘ Add Glyoxal (aq) dropwise ‘4" Stir at -5°C (1h) ‘4,‘ Warm to 22°C and stir (3h) }—V‘ Acidify with HCI (pH 2) ‘4,‘ Filter and collect product }—D

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1676314?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676314?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 3-hydroxypyrazine-2-carboxamide.

Conclusion

Mesoxalic acid and its derivatives are highly valuable precursors in pharmaceutical synthesis,
offering a reactive carbonyl group and dicarboxylic acid functionalities for the construction of
complex molecular architectures. The examples of the synthesis of a 4-chlorophenylhydrazone
of mesoxalic acid as an HIV-1 reverse transcriptase inhibitor precursor and the synthesis of
the antiviral drug Favipiravir from a diethyl malonate precursor highlight the utility of this
chemical scaffold. The provided protocols offer a foundation for researchers and drug
development professionals to explore the potential of mesoxalic acid in the discovery and
synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [Newer antimycotics. II. Arylhydrazones of derivatives of mesoxalic acid (author's transl)] -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. CN113929633A - A kind of synthetic method and application of favipiravir - Google
Patents [patents.google.com]

¢ 3. 3-HYDROXYPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
e 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

e 5. Page loading... [guidechem.com]

¢ 6. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

e 7.WO02018019249A1 - Process for continuous flow synthesis of 4-chlorophenylhydrazine
salt - Google Patents [patents.google.com]

8. Page loading... [wap.guidechem.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1676314?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676314?utm_src=pdf-body
https://www.benchchem.com/product/b1676314?utm_src=pdf-body
https://www.benchchem.com/product/b1676314?utm_src=pdf-body
https://www.benchchem.com/product/b1676314?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/1258563/
https://pubmed.ncbi.nlm.nih.gov/1258563/
https://patents.google.com/patent/CN113929633A/en
https://patents.google.com/patent/CN113929633A/en
https://www.chemicalbook.com/synthesis/3-hydroxypyrazine-2-carboxamide.htm
https://patentscope.wipo.int/search/en/WO2018019249
https://www.guidechem.com/question/what-is-the-synthesis-route-of-id130287.html
https://www.chemicalbook.com/synthesis/4-chlorophenylhydrazine-hydrochloride.htm
https://patents.google.com/patent/WO2018019249A1/en
https://patents.google.com/patent/WO2018019249A1/en
https://wap.guidechem.com/question/how-is-4-chlorophenylhydrazine-id167547.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

9. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC
Advances (RSC Publishing) [pubs.rsc.org]

e 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
e 11. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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